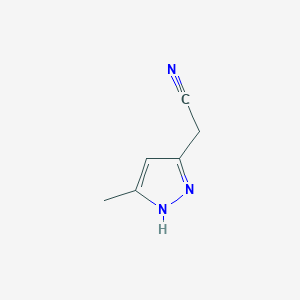
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
概要
説明
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound with the molecular weight of 121.14 . It is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3 (H,8,9) . This indicates the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 121.14 .科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Novel Derivatives : A study by Jiang et al. (2012) describes the synthesis of novel derivatives, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole, from compounds including 6-methoxy-3-methylbenzofuran-2-carboxylic acid. The research highlights the synthesis process, structural determination, and the investigation of optical properties, which can have implications in material science and pharmaceutical research (Jiang et al., 2012).
X-ray Crystal Structure and Optical Properties : The same study by Jiang et al. also involves the use of X-ray diffraction analysis for determining the spatial structure of the compounds. The research explores the UV-vis absorption and fluorescence spectral characteristics of the compounds in different solvents, which is crucial for applications in photophysics and photochemistry (Jiang et al., 2012).
Novel Synthetic Pathways
Regioselective Synthesis : Kheder et al. (2014) discuss the regioselective synthesis of pyrazole scaffolds attached to benzothiazole and benzimidazole moieties. This research is significant for the development of new compounds with potential biological or material applications (Kheder et al., 2014).
Efficient Synthesis Techniques : Alizadeh and Ghanbaripour (2014) report on an efficient synthesis method for 3-(3-methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one derivatives. This synthesis is significant due to its simplicity, good yields, and ease of purification, making it a valuable addition to synthetic chemistry (Alizadeh & Ghanbaripour, 2014).
Catalyst-Free Combinatorial Library Synthesis : Kumaravel and Vasuki (2009) developed a catalyst-free combinatorial library of novel derivatives, highlighting an environmentally friendly approach in synthetic chemistry. Such methodologies are crucial for sustainable chemistry practices (Kumaravel & Vasuki, 2009).
Synthesis of 3‐dialkylaminomethyl‐5‐methyl‐4‐substituted‐1H‐pyrazoles : Lammers et al. (1995) discuss the synthesis of novel 3‐dialkylaminomethyl‐5‐methyl‐4‐substituted‐1H‐pyrazoles, which can be used to create azoles with a coordinating substituent. This method provides a new route for synthesizing azoles with potential pharmaceutical applications (Lammers et al., 1995).
Safety and Hazards
作用機序
Target of Action
Pyrazole-bearing compounds, which include 2-(3-methyl-1h-pyrazol-5-yl)acetonitrile, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that pyrazole derivatives mediate apoptosis and actin stress fiber dissolution .
Biochemical Pathways
It is known that pyrazole derivatives have a significant impact on various biochemical pathways due to their diverse pharmacological effects .
Pharmacokinetics
It is generally understood that the pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
It is suggested that pyrazole derivatives have significant antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s discharge into the environment must be avoided due to potential environmental hazards .
生化学分析
Biochemical Properties
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and stability. For instance, it can act as a ligand for certain enzymes, modulating their catalytic activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling proteins, leading to altered cellular responses. For example, it may enhance or inhibit the phosphorylation of specific proteins, thereby affecting downstream signaling cascades . Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression levels of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity . Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or post-transcriptional regulation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, it may undergo degradation, leading to a decrease in its biological activity[6][6]. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, such as altered cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis .
特性
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVPXADYVCPMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294677 | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
278798-06-4 | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278798-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





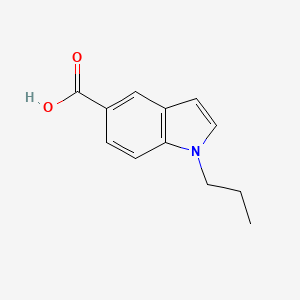
![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)
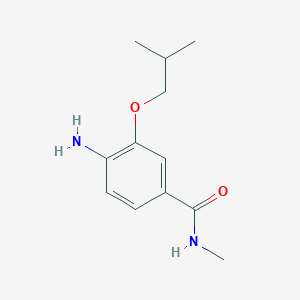

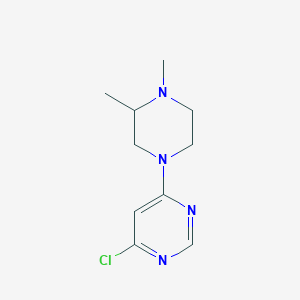
![[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine](/img/structure/B1401158.png)

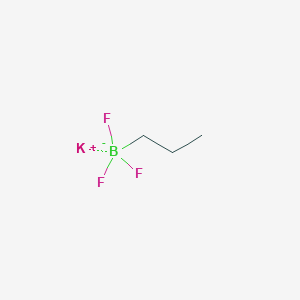
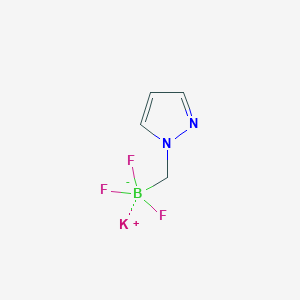
![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine](/img/structure/B1401165.png)
![2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1401166.png)
